N-cyclobutyl-N'-(2-ethoxyphenyl)urea
Description
N-cyclobutyl-N'-(2-ethoxyphenyl)urea is a urea derivative characterized by a cyclobutyl group attached to one nitrogen atom and a 2-ethoxyphenyl group attached to the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, particularly in agrochemical and pharmaceutical applications. The ethoxy substituent at the ortho position of the phenyl ring introduces steric and electronic effects, while the cyclobutyl group contributes to conformational constraints due to its strained four-membered ring structure.
Properties
IUPAC Name |
1-cyclobutyl-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-9-4-3-8-11(12)15-13(16)14-10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVBXKSCQOMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N’-(2-ethoxyphenyl)urea typically involves the reaction of cyclobutylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: Industrial production of N-cyclobutyl-N’-(2-ethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-cyclobutyl-N’-(2-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-cyclobutyl-N'-(2-ethoxyphenyl)urea with structurally related urea derivatives from the evidence:
Key Differences and Implications
Substituent Effects: Chlorine vs. Ethoxy: Cumyluron and pencycuron feature chlorophenyl groups, which are electron-withdrawing and enhance binding to biological targets like enzymes. Cyclobutyl vs.
Functional Group Reactivity :
- Patent compounds with sulfonyloxy groups () are likely designed as prodrugs, where sulfonyloxy acts as a leaving group for metabolic activation. The target compound lacks such groups, suggesting direct activity rather than prodrug mechanisms .
Steric and Electronic Effects :
- The ortho-ethoxy group in the target compound creates steric hindrance, which may limit rotational freedom and reduce off-target interactions. Comparatively, cumyluron’s tert-butyl group enhances soil persistence but may reduce biodegradability .
Research Findings and Hypotheses
- Agrochemical Potential: Based on analogs like cumyluron and pencycuron, the target compound’s urea backbone and substituents suggest herbicidal or fungicidal activity. However, the absence of chlorine or sulfonyl groups may necessitate higher application doses .
- Physicochemical Properties : The ethoxy group’s lower polarity compared to sulfonyloxy () may improve membrane permeability but reduce water solubility, impacting bioavailability .
- Synthetic Considerations : Cyclobutyl synthesis requires specialized ring-forming reactions, making the target compound more challenging to produce than cyclopentyl-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
